5-(4-Methoxyphenoxy)pyridine-2-carbonitrile
Description
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile (chemical formula: C₁₃H₁₀N₂O₂) is a pyridine-based carbonitrile derivative featuring a 4-methoxyphenoxy substituent at the 5-position of the pyridine ring.
Properties
IUPAC Name |
5-(4-methoxyphenoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-16-11-4-6-12(7-5-11)17-13-3-2-10(8-14)15-9-13/h2-7,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMDOHJJXRMXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenoxy)pyridine-2-carbonitrile typically involves the reaction of 4-methoxyphenol with 2-chloropyridine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Spectroscopic Signatures
| Compound Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Pyridine-2-carbonitrile | ~2200 (C≡N) | 8.5–9.0 (pyridine H) | 115–120 (C≡N) |
| 4-Methoxyphenoxy derivatives | 1250 (C-O-C) | 3.8 (OCH₃), 6.9–7.1 (Ar-H) | 160–165 (C-O) |
Biological Activity
5-(4-Methoxyphenoxy)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data.
The synthesis of this compound typically involves the reaction of 4-methoxyphenol with 2-chloropyridine-5-carbonitrile under basic conditions, often using potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The presence of the methoxy group enhances the compound's chemical reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biological pathways. Notably, it has shown potential in:
- Antimicrobial Activity : The compound exhibits promising effects against various microbial strains.
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving cell cycle arrest .
Anticancer Activity
The compound has demonstrated significant anticancer activity across multiple cell lines:
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. The presence of the methoxy group is believed to enhance its interaction with microbial targets, although specific IC50 values for different strains are not extensively documented in current literature.
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells, showing an IC50 value of 3.84 µM, indicating strong cytotoxicity compared to established chemotherapeutics like Doxorubicin .
- Mechanistic Insights : Another investigation revealed that this compound could inhibit histone deacetylase (HDAC), a target in cancer therapy, with an IC50 value significantly lower than traditional HDAC inhibitors.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 5-(4-Hydroxyphenoxy)pyridine-2-carbonitrile , the methoxy substitution appears to enhance both chemical reactivity and biological efficacy. This structural uniqueness allows for diverse applications in drug development and therapeutic interventions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
